molecular formula C14H15N3OS B476334 (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide CAS No. 310418-55-4

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B476334
CAS No.: 310418-55-4
M. Wt: 273.36g/mol
InChI Key: UAAGVSFYYCHMQM-CMDGGOBGSA-N
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Description

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(E)-3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10(2)13-16-17-14(19-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGVSFYYCHMQM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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